Oxaldehyde;prop-2-enamide
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Overview
Description
Oxaldehyde;prop-2-enamide, also known as acrylamide, is an organic compound with the chemical formula C3H5NO. It is a white, odorless solid that is soluble in water and several organic solvents. Acrylamide is a vinyl-substituted primary amide and is primarily used as a precursor to polyacrylamides, which have numerous industrial applications .
Preparation Methods
Acrylamide can be synthesized through the hydration of acrylonitrile, a reaction that can be catalyzed enzymatically or by using sulfuric acid and various metal salts. The reaction is as follows: [ \text{CH}_2=\text{CHCN} + \text{H}_2\text{O} \rightarrow \text{CH}_2=\text{CHC(O)NH}_2 ] In industrial settings, acrylamide is often produced using a copper metal catalyst for the hydration of acrylonitrile, which results in improved purity . Another method involves the use of microorganisms in the enzymatic hydration process .
Chemical Reactions Analysis
Acrylamide undergoes several types of chemical reactions, including:
Polymerization: Acrylamide can polymerize to form polyacrylamide, which is used as a flocculant in water treatment and as a thickener in various applications.
Hydrolysis: In the presence of strong acids or bases, acrylamide can hydrolyze to form acrylic acid and ammonia.
Oxidation and Reduction: Acrylamide can undergo oxidation and reduction reactions, although these are less common in industrial applications.
Common reagents used in these reactions include sulfuric acid, copper catalysts, and various oxidizing and reducing agents .
Scientific Research Applications
Acrylamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polyacrylamides, which are important in various chemical processes.
Biology: Acrylamide is used in gel electrophoresis for the separation of proteins and nucleic acids.
Medicine: Research is ongoing into the potential use of acrylamide derivatives in drug delivery systems and as therapeutic agents.
Industry: Acrylamide is used in the production of paper, textiles, and as a soil conditioner
Mechanism of Action
The mechanism by which acrylamide exerts its effects involves its ability to form covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the formation of adducts, which can interfere with normal cellular processes. Acrylamide is also known to inhibit certain enzymes and disrupt cellular signaling pathways .
Comparison with Similar Compounds
Acrylamide is similar to other compounds such as methacrylamide and crotonamide, which also contain the amide functional group. acrylamide is unique in its ability to polymerize and form polyacrylamides, which have specific industrial applications. Other similar compounds include:
Methacrylamide: Used in the production of polymers and copolymers.
Crotonamide: Used in organic synthesis and as a building block for various chemical compounds.
Acrylamide’s unique properties, such as its ability to form polyacrylamides, make it particularly valuable in industrial and research applications.
Properties
CAS No. |
76843-24-8 |
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Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
oxaldehyde;prop-2-enamide |
InChI |
InChI=1S/2C3H5NO.C2H2O2/c2*1-2-3(4)5;3-1-2-4/h2*2H,1H2,(H2,4,5);1-2H |
InChI Key |
FFXHOJFCXDYWJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N.C=CC(=O)N.C(=O)C=O |
Origin of Product |
United States |
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